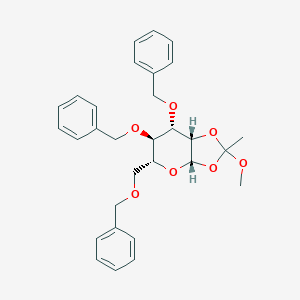

3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate)

Overview

Description

The compound "3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate)" is a significant chemical entity in the realm of carbohydrate chemistry, particularly in the synthesis and modification of sugars. Its structure and reactivity offer a pathway to explore novel glycosidic linkages, providing insights into sugar-based chemical synthesis, which is fundamental in developing various biomolecules and understanding biological processes.

Synthesis Analysis

The synthesis of related compounds, such as Methyl 3-O-(β-D-Mannopyranosyl)-α-D-mannopyranoside, involves reactions like deprotection and coupling with hindered secondary alcohols. This process demonstrates the complexity and precision required in synthesizing specific sugar derivatives (Awad, Ashry, & Schuerch, 1986). Additionally, the synthesis of β-D-mannose 1,2-orthoacetates from various alcohols highlights the role of substituents and conditions in achieving desired orthoester synthesis with high stereoselectivity (Mazurek & Perlin, 1965).

Molecular Structure Analysis

Molecular structure analysis involves examining the spatial arrangement of atoms within the molecule and how this structure influences reactivity and interaction with other molecules. For sugar derivatives like "3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate)," understanding the molecular structure is crucial for predicting reaction outcomes and designing synthesis pathways.

Chemical Reactions and Properties

Chemical reactions involving sugar ortho esters and their derivatives highlight the complexity of sugar chemistry. For example, the synthesis of 3,6-anhydro-α-D-galactopyranose 1,2-(methyl orthoacetate) and its derivatives showcases the intricate steps involved in constructing sugar molecules with specific functional groups (Bochkov & Kalinevitch, 1974).

Scientific Research Applications

Stereoselective Synthesis and Glycosidation

Stereoselective Synthesis : This compound is used in stereoselective synthesis, offering routes to various derivatives. For instance, it can be hydrolyzed to 3,4,6-tri-O-benzyl-D-mannose and converted into 2,3,5-tri-O-benzyl-D-arabinose through periodate oxidation. It also serves as a precursor in the synthesis of α and β anomers of D-mannopyranosides (Franks & Montgomery, 1968).

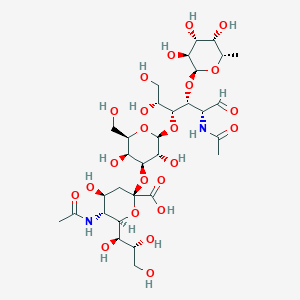

Glycosylation Reactions : This compound functions as a glycosyl donor in glycosylation reactions with monosaccharide acceptors to yield disaccharides. It shows preferable glycosylation over acid-catalyzed rearrangement leading to methyl mannopyranosides, demonstrating good regioselectivity in these processes (Uriel et al., 2012).

Applications in Carbohydrate Chemistry

Carbohydrate Derivatives Synthesis : This compound is integral in synthesizing various carbohydrate derivatives. For example, its methanolysis leads to the formation of methyl 3,4,6-tri-O-benzyl-α-D-mannoside, which can be further processed to obtain other carbohydrate derivatives (Ashry & Schuerch, 1982).

Orthoester Chemistry : It plays a significant role in the broader field of orthoester chemistry within carbohydrate research, contributing to the understanding and development of new synthetic routes and reactions involving carbohydrates (Perlin, 1965).

Advanced Glycosylation Techniques

Glycopeptide Synthesis : This compound aids in the synthesis of glycopeptides, which are important in biochemical research and drug development. Its reactions with various amino acid derivatives demonstrate its utility in constructing complex carbohydrate-based molecules (Du & Kong, 1995).

Di- and Trisaccharide Formation : It is used in the formation of di- and trisaccharides, showcasing its versatility in creating complex oligosaccharide structures. This is crucial for studying carbohydrate-based interactions in biological systems (Khan et al., 1990).

properties

IUPAC Name |

(3aS,5R,6R,7S,7aS)-2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28+,29+,30?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDVHQXHQOSKCS-LGPOITBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,6-Tri-O-benzyl-beta-D-mannopyranose 1,2-(Methyl Orthoacetate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)